5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde
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Overview
Description
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a chemical compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is complex, which allows for various applications in fields like organic synthesis and pharmaceutical development.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde include its molecular formula (C10H7ClO2), molecular weight (194.61), and its complex molecular structure .Scientific Research Applications
Synthesis and Antibacterial Activity
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde serves as a precursor in the synthesis of various halogenated imine derivatives with potential antimicrobial properties. A study by Halve et al. (2007) detailed the synthesis of two series of halogenated imines, which exhibited broad-spectrum in vitro antibacterial activity, particularly against Gram-positive and Gram-negative microorganisms. The study emphasizes the compound's role in developing new antibacterial agents (Halve et al., 2007).
Heterocyclic Chemistry and Ligand Synthesis
In heterocyclic chemistry, 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde has been utilized for synthesizing complex molecules with potential applications in materials science and as ligands in coordination chemistry. Niaz et al. (2013) reported the synthesis of tetracyclic planar benzazaphosphole derivatives through acid-catalyzed reactions, demonstrating the compound's utility in creating π-rich ligands for potential use in electronic materials and catalysis (Niaz et al., 2013).
Synthesis of Pyrazole Derivatives
The compound also serves as a key intermediate in the synthesis of pyrazole derivatives, which have been explored for their potential pharmacological activities. For example, Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, a closely related compound, in Sonogashira-type cross-coupling reactions to create pyrazolo[4,3-c]pyridines, highlighting its significance in the synthesis of novel organic compounds with potential therapeutic applications (Vilkauskaitė et al., 2011).
Antimicrobial Schiff Bases
Patel and Patel (2011) explored the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, demonstrating the antimicrobial potential of these compounds. This research underscores the versatility of chloro-substituted benzenecarbaldehydes in synthesizing bioactive molecules with significant antimicrobial properties (Patel & Patel, 2011).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-prop-2-ynoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOACCUDQZMTSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377486 |
Source
|
Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
224317-64-0 |
Source
|
Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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